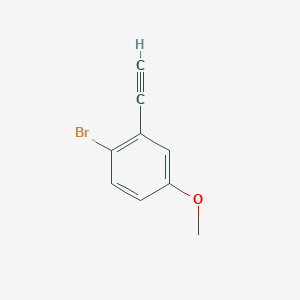

1-Bromo-2-ethynyl-4-methoxybenzene

Overview

Description

“1-Bromo-2-ethynyl-4-methoxybenzene” is a chemical compound with the molecular formula C9H7BrO . It has a molecular weight of 211.06 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7BrO/c1-3-7-4-5-8 (11-2)6-9 (7)10/h1,4-6H,2H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

Scientific Research Applications

Chiral Precursor Compounds in Synthesis of Chiral Liquid Crystals

1-Bromo-2-ethynyl-4-methoxybenzene has been used in the synthesis of unsaturated β-C-aryl glycosides, which serve as chiral precursor compounds. These compounds are significant in the synthesis of chiral liquid crystals, where the nature of the substituent on the phenyl ring greatly influences their mesogenic properties (Bertini et al., 2003).

Synthesis of Tetrahydrofuran Derivatives

The compound has been utilized in the selective radical cyclisation of propargyl bromoethers to produce tetrahydrofuran derivatives. These cyclisations are conducted via electrogenerated nickel(I) tetramethylcyclam, yielding high yields of the derivatives (Esteves et al., 2007).

Preparation of Sterically Protected Diphosphene

2-Bromo-1,3-di-tert-butyl-5-methoxybenzene, a variant of this compound, has been prepared and utilized for the synthesis of diphosphene and fluorenylidenephosphine. These compounds include low-coordinate phosphorus atoms and indicate electronic perturbation due to the p-methoxy group (Toyota et al., 2003).

Application in Fragrance Synthesis

This compound has been used in the arylation of β-methallyl alcohol, catalyzed by Pd(OAc)2 in combination with P(t-Bu)3. The reaction produces 2-methyl-3-aryl-propanals, which are valuable floral fragrances (Scrivanti et al., 2008).

Role in Synthesis of Molecular Rotors

This compound plays a role in the synthesis of surface-bound molecular rotors. It is used in the Ullmann coupling reaction to form metal–organic complexes, which then act as molecular rotors on surfaces. These rotors can exhibit different rotational excitation characteristics based on their chemical nature and interaction with surfaces (Balema et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of “1-Bromo-2-ethynyl-4-methoxybenzene” is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :

- The electrons in the pi bond attack the electrophile. One carbon gets a positive charge while the other forms a Carbon-Electrophile bond. This forms the arenium ion . The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the Carbon-Hydrogen bond to form a Carbon-Carbon double bond and aromaticity is reformed .

Biochemical Pathways

The biochemical pathways affected by “this compound” involve the electrophilic aromatic substitution reactions of benzene . These reactions are part of the broader class of reactions involving carbocation intermediates, which also include S N 1 and E1 reactions of alkyl halides, and Brønsted acid addition reactions of alkenes .

Result of Action

The result of the action of “this compound” is the formation of a substituted benzene ring . This occurs when a proton is removed from the intermediate formed in the first step of the reaction, yielding a substituted benzene ring .

Action Environment

The action of “this compound” can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction can be affected by the presence of other substances that can act as bases Additionally, the stability of the compound and its efficacy can be influenced by factors such as temperature and pH

Properties

IUPAC Name |

1-bromo-2-ethynyl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-3-7-6-8(11-2)4-5-9(7)10/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRBSPYGAGUOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide](/img/structure/B1448948.png)

![[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene](/img/structure/B1448949.png)

![1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1448950.png)

![9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride](/img/structure/B1448955.png)

![5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B1448956.png)

![1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone](/img/structure/B1448961.png)

![Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B1448964.png)